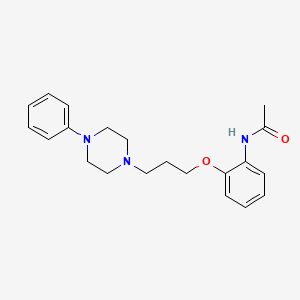
Acetamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a complex organic compound that features a piperazine ring, a phenyl group, and an acetamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- typically involves the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to form various electrophiles, such as 2-Bromo-N-(un/substituted)phenyl acetamides. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the desired acetamide derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Acetamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and anticancer agent.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The piperazine ring and phenyl group contribute to its bioactivity by enhancing its interaction with biological macromolecules. This compound has shown potential as a dopamine D4 receptor agonist, which could explain its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides: These compounds share a similar structure and have been studied for their antibacterial and anticancer properties.
N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide: This compound has shown potential in inhibiting osteoclast differentiation and attenuating bone resorption.
Uniqueness
Acetamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is unique due to its specific combination of functional groups, which contribute to its distinct bioactivity and therapeutic potential. Its ability to act as a dopamine D4 receptor agonist sets it apart from other similar compounds.
Properties
CAS No. |
85868-51-5 |
|---|---|
Molecular Formula |
C21H27N3O2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-[2-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C21H27N3O2/c1-18(25)22-20-10-5-6-11-21(20)26-17-7-12-23-13-15-24(16-14-23)19-8-3-2-4-9-19/h2-6,8-11H,7,12-17H2,1H3,(H,22,25) |
InChI Key |
CFIAOFPGDQYHGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCCCN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















